Hydrogenation Yield by Regioisomer
In a systematic synthesis study comparing all three positional isomers, the PtO₂-mediated hydrogenation of 3-(trifluoromethyl)aniline in trifluoroacetic acid produced 3-(trifluoromethyl)cyclohexylamine in 78% isolated yield as the HCl salt. Under identical reaction conditions, the 2-isomer was obtained in 74% yield, while the 4-isomer was obtained in only 31% yield . The yield differential between the 3-isomer and the 4-isomer exceeds a factor of 2.5×, demonstrating that the 3-position substitution pattern confers superior accessibility and process efficiency via this industrially relevant synthetic route.
| Evidence Dimension | Isolated yield (HCl salt) in PtO₂-catalyzed hydrogenation of trifluoromethylanilines in TFA |
|---|---|
| Target Compound Data | 78% yield |
| Comparator Or Baseline | 2-isomer: 74% yield; 4-isomer: 31% yield |
| Quantified Difference | 3-isomer vs. 4-isomer: 2.5× higher yield; 3-isomer vs. 2-isomer: 1.05× higher yield |
| Conditions | PtO₂ catalyst, trifluoroacetic acid solvent, H₂ atmosphere, room temperature, 24–72 h |
Why This Matters
Higher synthetic yield directly reduces cost per gram for procurement and improves supply chain reliability for multi-gram to kilogram-scale research programs.
